N-tert-Butyl-2-chlorobenzenecarboximidamide
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Overview
Description
N-tert-Butyl-2-chlorobenzenecarboximidamide is a chemical compound with the molecular formula C11H15ClN2. It is a yellow to white solid with a melting point of 65-68°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
N-tert-Butyl-2-chlorobenzenecarboximidamide can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions . These methods provide efficient and high-yield synthesis routes for this compound.
Chemical Reactions Analysis
N-tert-Butyl-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including substitution and amidation reactions. Common reagents used in these reactions include di-tert-butyl dicarbonate, nitriles, and catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . The major products formed from these reactions are N-tert-butyl amides, which have wide applications in organic synthesis and drug development .
Scientific Research Applications
N-tert-Butyl-2-chlorobenzenecarboximidamide has several scientific research applications. It is used in the synthesis of N-tert-butyl amides, which are important intermediates in the production of various drugs, including finasteride and nelfinavir . These compounds have applications in treating benign prostatic hyperplasia and HIV, respectively. Additionally, this compound is used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-chlorobenzenecarboximidamide involves its ability to undergo substitution and amidation reactions. The compound reacts with nitriles in the presence of catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O to form N-tert-butyl amides . These reactions are facilitated by the electrophilic nature of the compound, which allows it to react with nucleophiles such as nitriles.
Comparison with Similar Compounds
N-tert-Butyl-2-chlorobenzenecarboximidamide is similar to other N-tert-butyl amides, such as N-tert-butyl benzamide and N-tert-butyl acetamide. it is unique in its ability to undergo efficient synthesis under mild conditions using catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O . This makes it a valuable compound in organic synthesis and drug development.
Conclusion
This compound is a versatile compound with various applications in scientific research and organic synthesis. Its efficient synthesis methods and ability to undergo substitution and amidation reactions make it a valuable reagent in the production of N-tert-butyl amides and other important compounds.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N'-tert-butyl-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
GTESMYMGEYVCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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